4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl
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Overview
Description
4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl is a complex organic compound characterized by the presence of a difluoromethylsulfanyl group and a pentylcyclohexyl group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to other functional groups.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides structural stability and facilitates interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 4-[(Difluoromethyl)sulfonyl]phenylacetic acid
- 4-[(Difluoromethyl)sulfanyl]aniline
Uniqueness
4-[(Difluoromethyl)sulfanyl]-4’-(4-pentylcyclohexyl)biphenyl is unique due to the presence of both the difluoromethylsulfanyl group and the pentylcyclohexyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYBBZUENVOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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